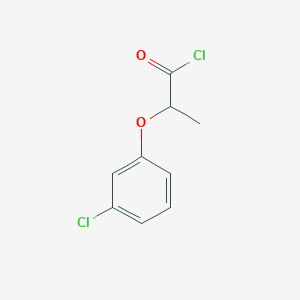

2-(3-Chlorophenoxy)propanoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenoxy)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZDNDXSGIOTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Chlorophenoxy Propanoyl Chloride

Synthesis of Precursor Carboxylic Acids: 2-(3-Chlorophenoxy)propanoic Acid

The foundational step in producing 2-(3-chlorophenoxy)propanoyl chloride is the synthesis of 2-(3-chlorophenoxy)propanoic acid. This is primarily achieved through etherification reactions, with specific approaches available to control the stereochemistry of the final product.

The most prominent method for synthesizing phenoxypropanoic acids is the Williamson ether synthesis. gordon.edubyjus.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In the context of 2-(3-chlorophenoxy)propanoic acid, this is typically achieved by reacting 3-chlorophenol (B135607) with a 2-halopropanoic acid, such as 2-chloropropionic acid, under basic conditions. researchgate.netgoogle.com The base, commonly sodium hydroxide (B78521) or potassium hydroxide, deprotonates the phenolic hydroxyl group of 3-chlorophenol to form the more nucleophilic 3-chlorophenoxide ion. miracosta.edu This ion then attacks the electrophilic carbon of the 2-halopropanoic acid, displacing the halide and forming the ether linkage. byjus.com The reaction is generally carried out in a solvent and may require heating to proceed at a reasonable rate. gordon.edu

A general representation of this etherification is as follows: 3-Cl-C₆H₄OH + Cl-CH(CH₃)COOH + 2 NaOH → 3-Cl-C₆H₄O-CH(CH₃)COONa + NaCl + 2 H₂O

Subsequent acidification of the resulting sodium salt yields the desired 2-(3-chlorophenoxy)propanoic acid. gordon.edu

Typical Reaction Parameters for Williamson Ether Synthesis:

| Parameter | Value/Condition |

| Reactants | 3-Chlorophenol, 2-Chloropropionic acid |

| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |

| Solvent | Water, Ethanol, or other polar solvents |

| Temperature | Room temperature to reflux |

| Reaction Time | Several hours |

2-(3-Chlorophenoxy)propanoic acid possesses a chiral center at the second carbon of the propanoic acid chain, meaning it can exist as two enantiomers (R and S). The biological activity of many phenoxypropionic acids is enantiomer-specific, making the synthesis of enantiopure forms crucial for certain applications. researchgate.netresearchgate.net

One common method to obtain enantiomerically pure 2-(3-chlorophenoxy)propanoic acid is through chiral resolution of the racemic mixture. wikipedia.org This process involves reacting the racemic acid with a chiral resolving agent, which is a single enantiomer of another chiral compound (often a base). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties such as solubility. wikipedia.org These diastereomeric salts can then be separated by fractional crystallization. After separation, the desired diastereomeric salt is treated with an acid to regenerate the enantiomerically pure carboxylic acid. wikipedia.org

Another approach is asymmetric synthesis , where the etherification reaction itself is controlled to produce a predominance of one enantiomer. This can be achieved by using a chiral starting material or a chiral catalyst. While specific examples for 2-(3-chlorophenoxy)propanoic acid are not extensively detailed in readily available literature, the principles of asymmetric synthesis are widely applied in organic chemistry.

Furthermore, enzymatic or microbial methods can be employed for the enantioselective degradation of one enantiomer from a racemic mixture, leaving the other enantiomer in high purity. researchgate.netnih.gov Certain microorganisms have been shown to preferentially metabolize one enantiomer of phenoxypropionic acids. researchgate.netnih.gov

Conversion of Carboxylic Acids to Acyl Chlorides

The final step in the synthesis is the conversion of 2-(3-chlorophenoxy)propanoic acid to this compound. This is a standard transformation in organic chemistry, typically achieved using a variety of chlorinating agents. chemguide.co.uk

Several reagents are effective for the conversion of carboxylic acids to acyl chlorides. google.com The choice of reagent can depend on factors such as the scale of the reaction, the desired purity of the product, and the sensitivity of the starting material to the reaction conditions.

Thionyl Chloride (SOCl₂): This is one of the most commonly used reagents for this transformation. chemguide.co.ukorgsyn.org The reaction of 2-(3-chlorophenoxy)propanoic acid with thionyl chloride produces the acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemguide.co.uk The evolution of these gases helps to drive the reaction to completion. The reaction is often carried out by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent. orgsyn.org

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent that offers milder reaction conditions compared to thionyl chloride. wikipedia.org The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies the purification of the product. wikipedia.orgchemicalbook.com

Phosphorus Pentachloride (PCl₅): PCl₅ is a solid reagent that reacts with carboxylic acids to form the corresponding acyl chloride. chemtube3d.comchemguide.co.uk The byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.ukchemguide.co.uk The reaction is typically vigorous and may not require external heating. youtube.com

Phosphorus Trichloride (B1173362) (PCl₃): PCl₃ can also be used to prepare acyl chlorides from carboxylic acids. chemguide.co.uk In this case, three equivalents of the carboxylic acid react with one equivalent of PCl₃ to produce three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk

Comparison of Common Chlorinating Agents:

| Chlorinating Agent | Formula | Byproducts | Key Features |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Common, volatile byproducts |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Milder conditions, volatile byproducts |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Vigorous reaction, solid reagent |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Non-volatile byproduct |

To maximize the yield and purity of this compound, reaction conditions must be carefully controlled. When using thionyl chloride , the reaction is often heated to reflux to ensure complete conversion. orgsyn.org The use of an inert solvent such as toluene (B28343) or dichloromethane (B109758) can be beneficial, especially for larger scale reactions. After the reaction is complete, excess thionyl chloride is typically removed by distillation, often under reduced pressure. orgsyn.org

For reactions with oxalyl chloride , which are generally faster and more exothermic, cooling may be necessary during the initial addition of the reagent. These reactions are typically run in an inert solvent like dichloromethane. orgsyn.org

With phosphorus pentachloride , the reaction can be exothermic, and controlling the rate of addition of the solid reagent to the carboxylic acid can manage the reaction temperature. youtube.com For phosphorus trichloride , gentle heating may be required to drive the reaction to completion.

The rate of conversion of carboxylic acids to acyl chlorides can often be accelerated by the use of a catalyst. A catalytic amount of N,N-dimethylformamide (DMF) is frequently used in conjunction with both thionyl chloride and oxalyl chloride. jcsp.org.pkgoogle.com

In these reactions, DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent. wikipedia.orgacs.orgresearchgate.netacs.orgscirp.org For example, with oxalyl chloride, DMF forms the dimethylformiminium chloride-oxalyl chloride adduct, which then reacts with the carboxylic acid. This catalytic cycle allows for the use of milder conditions and can improve reaction rates and yields. jcsp.org.pk The use of catalytic DMF is a well-established and widely employed technique in the synthesis of acyl chlorides. google.com

Advanced Synthetic Techniques and Green Chemistry in Acyl Chloride Production

A significant advancement in green chemistry is the reduction or elimination of toxic organic solvents. tandfonline.com Reactions conducted in aqueous media are highly beneficial as water is recognized as the most preferred green solvent. tandfonline.com Furthermore, performing reactions under near-neutral conditions can prevent the degradation of sensitive functional groups and simplify product isolation.

One innovative approach involves conducting acylation reactions in a phosphate (B84403) buffer. tandfonline.com This method has been successfully applied to the synthesis of various amides from acid chlorides and amines, demonstrating the viability of using aqueous systems for reactions involving highly water-sensitive reagents like acyl chlorides. tandfonline.com The key advantage is the ease of product isolation; due to the poor solubility of organic products in the aqueous medium, they often precipitate and can be collected by simple filtration, circumventing the need for laborious column chromatography. tandfonline.com This process represents a metal-free, eco-friendly, and scalable method for reactions involving acid chlorides. tandfonline.com

While acyl chlorides typically react rapidly with water, some, like chloroacetyl chloride, exhibit slow hydrolysis, making their use in aqueous buffers feasible. tandfonline.com Applying this principle to the synthesis of this compound from its corresponding carboxylic acid would involve reacting it with a chlorinating agent in a buffered aqueous solution or a solvent-free system, potentially minimizing waste and avoiding hazardous organic solvents. tandfonline.comhumanjournals.com

Table 1: Comparison of Reaction Conditions

| Feature | Traditional Synthesis | Near-Neutral Aqueous Synthesis |

| Solvent | Organic (e.g., Dichloromethane, Toluene) | Water (Phosphate Buffer) |

| pH | Acidic (due to HCl byproduct) | Near-Neutral (pH ~7) |

| Base | Organic base often required (e.g., Pyridine) | Buffer acts as HCl scavenger |

| Workup | Solvent extraction, washing | Simple filtration/precipitation |

| Green Aspect | High solvent waste, use of toxic chemicals | Avoids organic solvents, eco-friendly |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. The synthesis of acyl chlorides from carboxylic acids provides a clear example of how reagent choice impacts atom economy and waste generation.

Common chlorinating agents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃). libretexts.orgchemguide.co.uk The reaction of a carboxylic acid with thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. chemguide.co.ukresearchgate.net This simplifies purification and minimizes liquid waste. chemguide.co.uk

In contrast, phosphorus-based reagents generate non-volatile byproducts. PCl₅ produces phosphorus oxychloride (POCl₃) and HCl, while PCl₃ yields phosphorous acid (H₃PO₃). libretexts.orgchemguide.co.uk These byproducts must be separated from the desired acyl chloride, typically through fractional distillation, which complicates the purification process and creates a liquid waste stream. libretexts.orgchemguide.co.uk

Another highly efficient reagent is oxalyl chloride, which decomposes into carbon dioxide (CO₂), carbon monoxide (CO), and HCl, all of which are gaseous byproducts, simplifying workup and maximizing atom economy. researchgate.net Therefore, for the synthesis of this compound, selecting thionyl chloride or oxalyl chloride over phosphorus chlorides is a key strategy for waste minimization. researchgate.netyoutube.com

Table 2: Atom Economy of Common Chlorinating Agents

| Chlorinating Agent | Formula | Byproducts | Physical State of Byproducts | Waste Stream |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gas | Gaseous |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Gas | Gaseous |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Liquid, Gas | Liquid/Gaseous |

| Phosphorus Trichloride | PCl₃ | H₃PO₃ | Liquid | Liquid |

The replacement of hazardous solvents with green alternatives is crucial for sustainable chemistry. tandfonline.com Traditional syntheses of acyl chlorides often employ dipolar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny due to their toxicity. sigmaaldrich.com

Cyrene™ (dihydrolevoglucosenone) has emerged as a promising bio-based solvent alternative. researchgate.netrsc.org It is derived from cellulose (B213188) in a two-step process and possesses a favorable safety profile, being biodegradable, non-mutagenic, and non-toxic. researchgate.netrsc.org Its physical properties are similar to those of conventional dipolar aprotic solvents, making it a viable substitute in a wide range of organic reactions. sigmaaldrich.commonash.edu

Cyrene™ has been successfully used as a solvent for amide synthesis from acid chlorides, demonstrating its compatibility with these reactive species. rsc.orghud.ac.uk In the context of producing this compound, Cyrene™ could potentially replace DMF, which is often used in catalytic amounts with thionyl chloride or oxalyl chloride. pjoes.com Using Cyrene™ would enhance the environmental profile of the synthesis. researchgate.net A notable feature of Cyrene™ is its high boiling point and miscibility with water, which can be leveraged in the workup procedure. researchgate.nethud.ac.uk For instance, a simple aqueous workup can be used to remove the solvent, leading to the precipitation of the product and minimizing waste. rsc.orghud.ac.uk

Purification Methodologies for Research-Grade this compound

Acyl chlorides are highly reactive and susceptible to hydrolysis, making their purification challenging. researchgate.netorgsyn.org The primary impurities in crude this compound are typically the unreacted starting material, 2-(3-Chlorophenoxy)propanoic acid, and residual chlorinating agents or byproducts. lookchem.com All purification steps must be conducted under strictly anhydrous conditions to prevent degradation of the product. researchgate.net

The most common method for purifying liquid acyl chlorides is fractional distillation, usually performed under reduced pressure (vacuum distillation). chemguide.co.uklibretexts.org This technique separates compounds based on their boiling points. Distillation under vacuum allows the substance to boil at a lower temperature, which is crucial for thermally sensitive compounds that might decompose at their atmospheric boiling point. researchgate.net

For solid acyl chlorides, or those that can be induced to crystallize, recrystallization from a non-reactive, anhydrous solvent (such as toluene or hexane) is an effective purification method. researchgate.netlookchem.com This process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. researchgate.net

Column chromatography is generally avoided for highly reactive compounds like acyl chlorides because the stationary phase (e.g., silica (B1680970) gel) contains surface hydroxyl groups that can react with and degrade the product. researchgate.net If chromatography is necessary, it must be performed using anhydrous solvents and a deactivated stationary phase under an inert atmosphere. researchgate.net

In all cases, purified this compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from atmospheric moisture. researchgate.net

Reactivity and Reaction Mechanisms of 2 3 Chlorophenoxy Propanoyl Chloride

Nucleophilic Acyl Substitution Pathways

The carbonyl carbon in 2-(3-Chlorophenoxy)propanoyl chloride is bonded to two highly electronegative atoms: oxygen and chlorine. This electronic arrangement results in a significant partial positive charge on the carbon atom, rendering it highly susceptible to nucleophilic attack. chemguide.co.uk The subsequent reaction typically proceeds via a two-step addition-elimination mechanism. savemyexams.com First, the nucleophile adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. savemyexams.com In the second step, the carbonyl double bond is reformed, and the chloride ion, being an excellent leaving group, is eliminated. savemyexams.com

Esterification Reactions with Alcohols and Phenols

This compound reacts readily with alcohols and phenols to form the corresponding esters. These reactions are typically rapid and exothermic, often occurring at room temperature. chemguide.co.ukembibe.com The reaction with an alcohol, such as ethanol, yields ethyl 2-(3-chlorophenoxy)propanoate and hydrogen chloride gas. chemguide.co.uk

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uklibretexts.org This is followed by the elimination of a chloride ion and deprotonation of the oxygen atom to yield the final ester product. libretexts.org Similarly, phenols react to form phenyl esters, although the reaction may be slightly less vigorous than with alcohols. savemyexams.com To enhance the reaction rate with less reactive phenols, a base is often added to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion. savemyexams.com

Table 1: Representative Esterification Reactions

| Nucleophile | Product | Reaction Conditions |

| Methanol | Methyl 2-(3-chlorophenoxy)propanoate | Room temperature |

| Ethanol | Ethyl 2-(3-chlorophenoxy)propanoate | Room temperature, often vigorous chemguide.co.uk |

| Phenol | Phenyl 2-(3-chlorophenoxy)propanoate | May require gentle heating or a base savemyexams.com |

| Isopropanol (B130326) | Isopropyl 2-(3-chlorophenoxy)propanoate | Room temperature |

Amidation Reactions with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is a vigorous process that yields N-substituted amides. chemguide.co.uklibretexts.org The reaction proceeds through the nucleophilic addition-elimination mechanism, where the lone pair of electrons on the nitrogen atom attacks the carbonyl carbon. chemguide.co.ukchemguide.co.uk

For instance, reaction with a primary amine like methylamine (B109427) produces N-methyl-2-(3-chlorophenoxy)propanamide. savemyexams.com Typically, two equivalents of the amine are used; one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Research involving the kinetic resolution of racemic 2-aryloxy propionyl chlorides has documented the acylation of chiral amines with compounds structurally similar to this compound, confirming this reactivity pathway and yielding diastereomerically enriched amides. urfu.ru

Table 2: Representative Amidation Reactions

| Nucleophile | Product | Byproduct |

| Ammonia (NH₃) | 2-(3-Chlorophenoxy)propanamide | Ammonium chloride (NH₄Cl) chemguide.co.uk |

| Methylamine (CH₃NH₂) | N-Methyl-2-(3-chlorophenoxy)propanamide | Methylammonium chloride (CH₃NH₃Cl) |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-2-(3-chlorophenoxy)propanamide | Diethylammonium chloride ((CH₃CH₂)₂NH₂Cl) |

Thioester Formation with Thiols

Thioesters can be synthesized from this compound by reaction with a thiol. A common method involves converting the thiol to its more nucleophilic conjugate base, a thiolate, by using an alkali metal hydroxide (B78521) or hydride. wikipedia.org The resulting thiolate salt then reacts with the acyl chloride in a nucleophilic acyl substitution reaction to form the thioester. wikipedia.org For example, reacting this compound with sodium ethanethiolate would yield S-ethyl 2-(3-chlorophenoxy)propanethioate.

Table 3: Representative Thioesterification Reaction

| Nucleophile | Product | Reaction Conditions |

| Ethanethiol (in presence of base) | S-Ethyl 2-(3-chlorophenoxy)propanethioate | Formation of thiolate salt followed by substitution wikipedia.org |

| Thiophenol (in presence of base) | S-Phenyl 2-(3-chlorophenoxy)propanethioate | Formation of thiolate salt followed by substitution |

Anhydride (B1165640) Formation via Reaction with Carboxylic Acids

This compound can react with a carboxylate salt to form a mixed carboxylic anhydride. libretexts.org This reaction involves the nucleophilic attack of the carboxylate anion on the carbonyl carbon of the acyl chloride. For the reaction to proceed efficiently, the corresponding carboxylic acid is typically deprotonated with a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to generate the required carboxylate nucleophile. google.comgoogle.com Reacting this compound with sodium acetate (B1210297), for example, would yield acetic 2-(3-chlorophenoxy)propanoic anhydride.

Table 4: Representative Anhydride Formation Reaction

| Nucleophile | Product | Notes |

| Sodium acetate | Acetic 2-(3-chlorophenoxy)propanoic anhydride | A mixed anhydride is formed. |

| Sodium benzoate | Benzoic 2-(3-chlorophenoxy)propanoic anhydride | A mixed anhydride is formed. |

Hydrolysis Mechanisms to Carboxylic Acids

Acyl chlorides are readily hydrolyzed by water to form the corresponding carboxylic acid. embibe.com The hydrolysis of this compound is a vigorous reaction that produces 2-(3-chlorophenoxy)propanoic acid and fumes of hydrogen chloride. embibe.comdocbrown.info The mechanism follows the typical nucleophilic addition-elimination pathway, with water acting as the nucleophile. docbrown.infolibretexts.org

The reaction begins with the attack of a water molecule on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. docbrown.info This is followed by the elimination of a chloride ion and subsequent deprotonation by another water molecule to yield the carboxylic acid and a hydronium ion. docbrown.info Studies on the hydrolysis of related 2-aryloxy propionyl chlorides have shown that this reaction proceeds efficiently under both alkaline and acidic conditions to recover the parent carboxylic acid from derivatives. urfu.ru The ease of hydrolysis is attributed to the significant partial positive charge on the carbonyl carbon and the stability of the departing chloride ion. savemyexams.com

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), this compound can act as an electrophile in a Friedel-Crafts acylation reaction. beilstein-journals.orgorganic-chemistry.org This reaction introduces the 2-(3-chlorophenoxy)propanoyl group onto an aromatic ring. libretexts.org

The mechanism involves the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the carbon-chlorine bond to generate a resonance-stabilized acylium ion. libretexts.org This acylium ion is then attacked by the electron-rich aromatic ring (e.g., benzene), leading to the formation of a sigma complex (arenium ion). libretexts.org Finally, deprotonation of the sigma complex by the Lewis acid complex (e.g., AlCl₄⁻) restores the aromaticity of the ring and regenerates the catalyst, yielding an aryl ketone. libretexts.org Unlike Friedel-Crafts alkylation, the acylation reaction has the advantage of not being prone to carbocation rearrangements or poly-acylation, as the resulting ketone product is less reactive than the starting aromatic compound. organic-chemistry.org It is also possible for this reaction to occur intramolecularly if the molecule contains a suitable aromatic ring that can be attacked by the acylium ion, leading to the formation of a new ring system. masterorganicchemistry.comnih.gov

Table 5: Representative Friedel-Crafts Acylation Reaction

| Aromatic Substrate | Product | Catalyst |

| Benzene (B151609) | 1-Phenyl-2-(3-chlorophenoxy)propan-1-one | AlCl₃ libretexts.org |

| Toluene (B28343) | 1-(p-tolyl)-2-(3-chlorophenoxy)propan-1-one (major isomer) | AlCl₃ libretexts.org |

Stereochemical Aspects of Reactions Involving the Chiral Center of this compound

The presence of a chiral center at the C2 position of the propionyl group in this compound introduces a critical stereochemical dimension to its reactivity. The outcomes of reactions at the acyl carbon, particularly nucleophilic substitution, are profoundly influenced by the spatial arrangement of the substituents around this stereocenter.

Diastereoselective and Enantioselective Transformations

While specific studies on diastereoselective and enantioselective transformations involving this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis can be applied to predict its behavior. As a chiral acylating agent, it can be employed in reactions with racemic or prochiral nucleophiles to achieve kinetic resolution or diastereoselective synthesis.

In a kinetic resolution scenario, one enantiomer of a racemic nucleophile may react faster with a single enantiomer of this compound, allowing for the separation of the unreacted nucleophile enantiomer. The efficiency of such a resolution would depend on the differential activation energies of the transition states leading to the diastereomeric products.

For diastereoselective transformations, the reaction of an enantiomerically pure form of this compound with a prochiral nucleophile can lead to the preferential formation of one diastereomer over the other. The stereochemical outcome is dictated by the steric and electronic interactions in the transition state, where the existing chiral center directs the approach of the nucleophile.

Table 1: Plausible Diastereoselective Reaction Outcomes

| Reactant A (Chiral) | Reactant B (Prochiral Nucleophile) | Possible Diastereomeric Products | Expected Outcome |

| (R)-2-(3-Chlorophenoxy)propanoyl chloride | Prochiral amine | (R,R)-Amide and (R,S)-Amide | Unequal amounts, favoring one diastereomer |

| (S)-2-(3-Chlorophenoxy)propanoyl chloride | Prochiral alcohol | (S,R)-Ester and (S,S)-Ester | Unequal amounts, favoring one diastereomer |

This table represents a theoretical application of stereochemical principles to the specified compound, in the absence of specific experimental data.

Retention or Inversion of Configuration During Nucleophilic Attack

The stereochemical outcome at the chiral center of this compound during nucleophilic substitution is dependent on the reaction mechanism. Nucleophilic acyl substitution reactions can proceed through different pathways, primarily analogous to the SN1 and SN2 mechanisms for alkyl halides. masterorganicchemistry.com

A concerted, bimolecular (SN2-like) mechanism, where the nucleophile attacks the carbonyl carbon as the chloride leaving group departs, would theoretically lead to inversion of configuration at the alpha-carbon if the reaction were to proceed via a backside attack relative to the leaving group on the chiral center itself. However, in acyl substitution, the attack is at the carbonyl carbon, which is trigonal planar. The subsequent formation and collapse of a tetrahedral intermediate is the key determinant of the stereochemistry of the adjacent chiral center.

If the reaction proceeds through a dissociative, unimolecular (SN1-like) mechanism, a planar acylium ion intermediate could be formed. Nucleophilic attack on this achiral intermediate would occur from either face with equal probability, leading to racemization , a mixture of retention and inversion products. libretexts.org

In many cases, nucleophilic acyl substitution reactions can exhibit a preference for retention of configuration . This can occur if the nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, and the leaving group departs without affecting the configuration of the adjacent chiral center. The stereochemical integrity is maintained throughout the process. The specific conditions, such as the nature of the nucleophile, solvent, and temperature, will significantly influence which mechanistic pathway is favored and thus the stereochemical outcome. nih.gov For instance, diastereoselective substitution reactions of α-bromoacyl-imidazolidinones with nitrogen nucleophiles can be controlled to proceed with either retention or inversion of configuration by modifying the reaction conditions. nih.gov

Kinetic and Mechanistic Investigations of Reaction Pathways

Detailed kinetic and mechanistic investigations specific to this compound are not widely reported. However, insights can be drawn from studies on related acyl chlorides and the general principles of physical organic chemistry.

Transition State Analysis in Acyl Chloride Reactivity

The reactivity of acyl chlorides is governed by the energy of the transition state leading to the tetrahedral intermediate. For this compound, the key factors influencing the transition state energy include:

Steric Hindrance: The substituents around the carbonyl group (the 3-chlorophenoxy group and the methyl group) will influence the accessibility of the carbonyl carbon to the incoming nucleophile.

Electronic Effects: The electron-withdrawing nature of the chlorine atom on the phenoxy ring can affect the electrophilicity of the carbonyl carbon.

Non-covalent Interactions: In asymmetric catalysis, non-covalent interactions such as hydrogen bonding or π-stacking between the substrate and a chiral catalyst can stabilize one transition state over another, leading to stereoselectivity. acs.orgnih.gov

Transition state models are crucial for understanding the origin of chiral induction in asymmetric reactions. acs.orgnih.gov For a reaction involving this compound and a chiral catalyst, the transition state leading to the major product would be the one with the most favorable arrangement of all interacting species, minimizing steric repulsion and maximizing stabilizing interactions. acs.orgnih.gov

Computational Modeling of Reaction Mechanisms

In the absence of extensive experimental data, computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to elucidate reaction mechanisms and predict stereochemical outcomes. nih.gov Such studies can map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

For this compound, computational modeling could be used to:

Determine the preferred pathway for nucleophilic attack.

Calculate the activation energies for the formation of different stereoisomeric products.

Analyze the geometry of the transition states to understand the factors controlling diastereoselectivity or enantioselectivity.

Predict the influence of different solvents on the reaction mechanism and kinetics.

Table 2: Theoretical Computational Parameters for Mechanistic Analysis

| Computational Method | Parameter to be Calculated | Significance for this compound |

| Density Functional Theory (DFT) | Transition State Geometries and Energies | Elucidates the 3D arrangement of atoms at the point of highest energy, revealing steric and electronic factors that determine stereoselectivity. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Critical Points and Electron Density | Characterizes the nature of bonding in the transition state, including weak interactions that can influence the reaction pathway. |

| Intrinsic Reaction Coordinate (IRC) | Minimum Energy Path | Confirms that a calculated transition state connects the reactants and products of interest, validating the proposed mechanism. |

This table outlines potential computational approaches that could be applied to study the reactivity of the specified compound, based on general practices in computational chemistry.

Applications in Advanced Organic Synthesis As an Intermediate

Strategic Building Block in Agrochemical Synthesis

In the field of agrochemicals, phenoxy acid derivatives are well-established for their biological activity. 2-(3-Chlorophenoxy)propanoyl chloride functions as a key intermediate in the production of certain pesticides, particularly herbicides and fungicides, which are essential for crop protection and management. ontosight.ai

Synthesis of Phenoxypropanoic Acid Herbicide Analogues and Derivatives

The precursor to the title compound, 2-(3-chlorophenoxy)propanoic acid, is itself a known herbicide called Cloprop. nih.govbcpcpesticidecompendium.org It belongs to the phenoxypropionic class of compounds and functions as a plant growth regulator, notably used for thinning fruit on peach trees and managing pineapple growth. researchgate.nettocopharm.com As an acyl chloride, this compound is the activated form of this acid, poised for reaction. In herbicide formulation, converting the carboxylic acid to an acyl chloride allows for the easy synthesis of various esters and amides. This chemical modification can alter the herbicide's properties, such as its solubility, soil persistence, and uptake by the target plant, leading to the creation of improved or specialized herbicide derivatives.

Phenoxypropanoic acid herbicides represent a significant class of agrochemicals used to control broadleaf weeds. They typically function by mimicking plant growth hormones, leading to uncontrolled growth and eventual death of the weed.

Interactive Table: Examples of Phenoxypropanoic Acid Herbicides

| Compound Name | Chemical Class | Primary Use |

|---|---|---|

| Cloprop | Phenoxypropionic Acid | Plant Growth Regulator, Herbicide tocopharm.comherts.ac.uk |

| Mecoprop (B166265) (MCPP) | Phenoxypropionic Acid | Broadleaf Herbicide |

| Dichlorprop (B359615) | Phenoxypropionic Acid | Broadleaf Herbicide |

| Fenoxaprop | Aryloxyphenoxypropionate | Grass Herbicide |

| Propaquizafop | Aryloxyphenoxypropionate | Grass Herbicide |

Development of New Synthetic Routes for Specific Agrochemical Compounds

Beyond its connection to Cloprop, 2-(substituted phenoxy)propionyl chloride intermediates are employed in the synthesis of other specific agrochemicals. For instance, this class of compounds serves as an intermediate in the production of the fungicide zarilamid. This demonstrates its utility in creating a wider range of crop protection agents beyond the traditional phenoxy herbicides, highlighting its role in the development of new synthetic pathways for targeted agrochemical compounds.

Role in Pharmaceutical Intermediate Synthesis

The reactivity of this compound makes it a useful reagent for the synthesis of pharmaceutical intermediates. bldpharm.com Acyl chlorides are fundamental reagents in medicinal chemistry for building the carbon skeleton of complex drug molecules.

Acylation Reactions for Drug Precursor Assembly

Acylation is a foundational reaction in pharmaceutical synthesis where an acyl group is added to a molecule. As an acyl chloride, this compound is an efficient reagent for this purpose. wikipedia.org Such reactions are used to assemble drug precursors by forming stable amide or ester bonds. For example, in the synthesis of novel bioactive molecules, a common strategy involves reacting a substituted acyl chloride with a molecular core containing an amine or alcohol. A study focused on creating novel phenoxy acetyl carboxamides used various acid chlorides to amidate a phenoxy acetyl hydrazide precursor, yielding compounds with potential antioxidant and antinociceptive activities. orientjchem.org Following this established chemical principle, this compound can be used in similar acylation reactions to attach its specific chemical signature to a drug precursor, facilitating the exploration of new therapeutic agents.

Incorporation into Complex Molecular Architectures (e.g., ISRIB analogues)

The compound is also a valuable building block for creating analogues of complex therapeutic molecules. A prominent example is in the synthesis of analogues of ISRIB (Integrated Stress Response Inhibitor), a molecule investigated for its potential in treating neurodegenerative diseases and traumatic brain injury. The synthesis of ISRIB and its analogues often involves an acylation step where a central core, typically containing two amine groups (like trans-1,4-diaminocyclohexane), is reacted with two equivalents of a substituted phenoxy acyl chloride to form the characteristic side chains of the molecule.

While the parent ISRIB molecule contains 4-chlorophenoxy groups, researchers actively synthesize a wide library of analogues to improve properties like potency and solubility. This is achieved by modifying various parts of the molecule, including the substitution pattern on the aromatic rings. This compound is a logical choice for this process, allowing chemists to synthesize novel ISRIB analogues where the standard 4-chloro substitution is replaced with a 3-chloro substitution and the linker is extended from an acetyl to a propanoyl group. This strategic incorporation into the complex ISRIB architecture is a key approach in the discovery of new and potentially more effective therapeutic candidates.

Interactive Table: ISRIB and Related Synthetic Components

| Compound Name | Role / Description | Relevance of this compound |

|---|---|---|

| ISRIB | Parent compound, an inhibitor of the integrated stress response. | The subject compound is used to create novel analogues, not the parent compound itself. |

| trans-1,4-Diaminocyclohexane | Common central scaffold in ISRIB synthesis. | Reacts with acyl chlorides to form the final molecule. |

| 4-Chlorophenoxy acetyl chloride | Acyl chloride used in the synthesis of the parent ISRIB. | A structurally similar building block; replacing it with the subject compound creates analogues. |

| ISRIB Analogue (hypothetical) | A modified version of ISRIB designed for improved properties. | Synthesized by reacting a diamine core with this compound. |

Utilization in Specialty Chemical Manufacturing

In the broader chemical industry, this compound is utilized as an intermediate in the manufacture of specialty or fine chemicals. These are low-volume, high-value chemicals with specific functions. The compound's utility stems from its ability to introduce the 2-(3-chlorophenoxy)propyl moiety into other molecules, thereby imparting specific physical or chemical properties. Propionic acid derivatives, as a class, find applications in materials science, and the reactive nature of the acyl chloride makes it a suitable starting point for creating new polymers or modifying existing ones, as well as in the synthesis of specialized dyes or other performance chemicals. ontosight.ai

Polymer Chemistry Applications (e.g., Precursors for Polyesters, Polyamides)

The bifunctional nature of many acyl chlorides, or the potential to create difunctional monomers from them, allows for their use in step-growth polymerization to produce a variety of polymers. While specific documented examples of this compound being used as a primary monomer in large-scale industrial polymerization are not prevalent in the reviewed literature, its chemical structure suggests its potential as a precursor for specialty polyesters and polyamides with unique properties conferred by the chlorophenoxy side group.

Precursors for Polyesters:

Polyesters are synthesized through the reaction of a diol with a dicarboxylic acid or, more commonly for laboratory and specialty applications, a diacyl chloride. The reaction of an acyl chloride with an alcohol is a well-established method for ester formation. nih.gov By analogy, if this compound were to be used in conjunction with a diol, it could act as a chain-terminating agent or be incorporated into a difunctional monomer to create a polyester (B1180765).

For instance, a hypothetical difunctional monomer derived from a related chlorophenoxy structure could be reacted with a diol such as ethylene (B1197577) glycol or bisphenol A to yield a polyester. The presence of the bulky and polar 3-chlorophenoxy group along the polymer backbone would be expected to influence the polymer's physical properties, such as its glass transition temperature, solubility, and thermal stability.

Precursors for Polyamides:

Polyamides are formed from the reaction of a diamine with a dicarboxylic acid or a diacyl chloride. The reaction between an acyl chloride and an amine is a robust and efficient method for forming amide bonds. libretexts.org Similar to polyester synthesis, this compound could be envisioned as a component in polyamide synthesis.

The reaction of a diamine, such as hexamethylenediamine, with a diacyl chloride derived from a chlorophenoxy-functionalized dicarboxylic acid would lead to the formation of a polyamide. The resulting polymer would feature the 3-chlorophenoxy moiety as a pendant group, which could impart properties such as increased rigidity, flame retardancy, and altered solubility characteristics compared to conventional polyamides like nylon.

Table 2: Potential Polymerization Reactions Involving Phenoxy-Substituted Acyl Chlorides This table illustrates the potential for polymerization based on established chemical principles.

| Polymer Class | Monomer 1 | Monomer 2 | Resulting Linkage | Potential Polymer Properties |

|---|---|---|---|---|

| Polyester | Diacyl chloride with chlorophenoxy group | Diol (e.g., ethylene glycol) | Ester | Modified thermal stability, solubility, and flame retardancy |

| Polyamide | Diacyl chloride with chlorophenoxy group | Diamine (e.g., hexamethylenediamine) | Amide | Enhanced rigidity, altered melting point, and potential for flame resistance |

While direct research on the polymerization of this compound is limited, the fundamental principles of polymer chemistry provide a strong basis for its potential application in creating novel polymers with tailored properties. Further research in this area could lead to the development of new materials with applications in specialized fields requiring enhanced thermal, mechanical, or flame-retardant characteristics.

Analytical and Spectroscopic Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating 2-(3-Chlorophenoxy)propanoyl chloride from starting materials, byproducts, and impurities. However, the high reactivity of the acyl chloride functional group, particularly its susceptibility to hydrolysis, presents analytical challenges. google.com Direct analysis can be difficult, often leading to inaccurate results as the compound can degrade on the column or during sample preparation. google.com Consequently, indirect methods involving derivatization are frequently employed.

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. For acyl chlorides, GC can be used to monitor the conversion of the parent carboxylic acid to the acyl chloride. google.com

Reaction Monitoring : In the synthesis of 2-(substituted phenoxy)propionyl chlorides, GC trace analysis can be used to track the disappearance of the starting material, 2-(3-chlorophenoxy)propanoic acid, ensuring the reaction goes to completion. google.com

Purity Assessment : The final product can be analyzed for residual starting materials or volatile byproducts. However, the high reactivity of the acyl chloride group can lead to degradation in the hot injection port or on the analytical column. google.com This necessitates careful method development or, more commonly, conversion to a more stable derivative prior to analysis.

GC-MS : When coupled with a mass spectrometer, GC provides structural information about the separated components, aiding in the identification of impurities and confirming the identity of the derivatized product.

Given the reactivity of the acyl chloride, direct injection is often avoided. A common strategy involves derivatization, for instance, by reacting the acyl chloride with an alcohol like methanol. This converts the reactive acyl chloride into its corresponding, more stable methyl ester (methyl 2-(3-chlorophenoxy)propanoate), which is more amenable to GC analysis. google.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic molecules. For compounds like this compound, reversed-phase HPLC is a common mode of analysis. The presence of the chlorophenoxy group provides a strong chromophore, allowing for sensitive detection using UV or Diode-Array Detectors (DAD). registech.compensoft.net

Purity and Impurity Profiling : HPLC can effectively separate the target compound from non-volatile impurities. Methods developed for the parent compound, 2-(3-chlorophenoxy)propanoic acid, often utilize C18 columns with mobile phases consisting of acetonitrile (B52724) and buffered aqueous solutions, which can be adapted for the acyl chloride or its derivatives. pensoft.netresearchgate.net

Reaction Monitoring : HPLC can be used to monitor the progress of reactions involving this compound by quantifying the consumption of the starting material and the formation of the product.

As with GC, the reactivity of the acyl chloride is a major consideration. The presence of water or other nucleophiles in the mobile phase or sample solvent can lead to rapid degradation of the analyte on the column. Therefore, analysis often requires anhydrous conditions or, more practically, a pre-column derivatization step. google.com

Derivatization is a key strategy to overcome the analytical challenges posed by the high reactivity of acyl chlorides. nih.gov This process involves converting the acyl chloride into a more stable, less reactive derivative that is easier to handle and analyze chromatographically. google.comresearchgate.net

Principle : The acyl chloride is reacted with a nucleophilic derivatizing agent to form a stable covalent bond, typically resulting in an ester or an amide. This strategy not only improves the stability of the analyte but can also enhance its detectability. libretexts.org

Common Reagents :

Alcohols (e.g., Methanol) : Reacting the acyl chloride with an alcohol (esterification) is a common method for both GC and HPLC analysis. The resulting ester is significantly more stable and less reactive. researchgate.net

Amines and Hydrazines : These reagents react with acyl chlorides to form stable amides or hydrazides. For HPLC-UV/DAD analysis, reagents containing nitroaromatic groups, such as 2-nitrophenylhydrazine, are particularly useful. nih.gov The resulting derivative exhibits a strong UV absorption at a longer wavelength (around 395 nm), which helps to minimize interference from the sample matrix. nih.govresearchgate.net The reaction is typically fast, often completed within 30 minutes at room temperature. nih.gov

This pre-column derivatization approach provides a robust and reliable method for the quantitative determination of residual acyl chlorides in various samples. nih.govresearchgate.net

Table 1: Comparison of Chromatographic Methodologies

| Technique | Application for this compound | Advantages | Challenges & Solutions |

|---|---|---|---|

| GC-FID/MS | Purity assessment, monitoring reaction completion. | High resolution for volatile compounds. MS provides structural confirmation. | Analyte is thermally labile and reactive. Solution: Derivatization to a stable ester (e.g., with methanol). |

| HPLC-UV/DAD | Purity and impurity profiling, reaction monitoring. | Suitable for non-volatile compounds. UV/DAD allows for sensitive detection due to the chlorophenoxy chromophore. | Analyte is highly reactive with nucleophilic solvents (e.g., water). Solution: Use of anhydrous mobile phases or pre-column derivatization. |

Spectroscopic Methods for Structural Elucidation and Characterization of Synthetic Products

Spectroscopic techniques are indispensable for the structural confirmation of this compound, providing detailed information about its molecular framework and functional groups.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. The expected spectra for this compound can be predicted based on its structure and data from analogous compounds. chemicalbook.com

¹H NMR : The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another.

Aromatic Region : The four protons on the chlorophenyl ring would appear as complex multiplets, typically between 6.8 and 7.3 ppm.

Aliphatic Region : The methine proton (CH) adjacent to the carbonyl group is expected to be a quartet at approximately 4.8-5.0 ppm. The methyl protons (CH₃) would appear as a doublet at around 1.7-1.9 ppm due to coupling with the methine proton.

¹³C NMR : The carbon NMR spectrum reveals the number of chemically distinct carbon atoms.

Carbonyl Carbon : The most downfield signal would be the carbonyl carbon of the acyl chloride, expected in the range of 170-175 ppm.

Aromatic Carbons : The six aromatic carbons would produce signals between approximately 115 and 160 ppm, with the carbon attached to the oxygen appearing most downfield in this group, and the carbon attached to chlorine also showing a distinct shift.

Aliphatic Carbons : The methine carbon (CH) is expected around 70-75 ppm, while the methyl carbon (CH₃) would appear most upfield, around 18-22 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -C(O)Cl | - | 170 - 175 |

| Aromatic C-H | 6.8 - 7.3 (m) | 115 - 135 |

| Aromatic C-Cl | - | 134 - 137 |

| Aromatic C-O | - | 157 - 160 |

| -O-CH- | 4.8 - 5.0 (q) | 70 - 75 |

| -CH₃ | 1.7 - 1.9 (d) | 18 - 22 |

(m = multiplet, q = quartet, d = doublet)

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The key feature in the IR spectrum of this compound is the acyl chloride group.

C=O Stretch : The most characteristic absorption is the strong carbonyl (C=O) stretching band of the acyl chloride. This band appears at a high frequency, typically in the range of 1785-1815 cm⁻¹ . This is significantly higher than the C=O stretch of the parent carboxylic acid (approx. 1700-1730 cm⁻¹) or the corresponding ester (approx. 1735-1750 cm⁻¹), making it a highly diagnostic peak for confirming the conversion to the acyl chloride.

C-O Stretch : A strong absorption corresponding to the aryl-ether C-O stretch is expected around 1200-1300 cm⁻¹ .

C-Cl Stretch : The stretch for the C-Cl bond on the aromatic ring typically appears in the fingerprint region, while the C-Cl stretch of the acyl chloride group may be found in the 650-850 cm⁻¹ range.

Aromatic C-H and C=C Stretches : Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Acyl Chloride | C=O Stretch | 1785 - 1815 | Strong |

| Aryl Ether | C-O Stretch | 1200 - 1300 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Alkyl | C-H Stretch | 2850 - 3000 | Medium |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Chloroalkane | C-Cl Stretch | 650 - 850 | Medium-Strong |

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) serves as a critical analytical tool for the structural elucidation and quantification of this compound, though its high reactivity often necessitates analysis of its more stable derivative, 2-(3-chlorophenoxy)propanoic acid, or its methyl ester. nih.govlcms.cz Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with high-resolution mass spectrometry (HRMS), provide detailed information on the molecule's mass and fragmentation patterns. nih.gov

In GC-MS analysis, particularly with high-resolution systems like Quadrupole Time-of-Flight (QTOF), soft ionization techniques are often employed. nih.gov These methods help to preserve the molecular ion, which can be prone to fragmentation. lcms.cz The presence of two common chlorine isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, results in characteristic isotopic patterns for the molecular ion and any chlorine-containing fragments. docbrown.info For a molecule like this compound (C₉H₈Cl₂O₂), the molecular ion peaks would be expected at m/z 218, 220, and 222, corresponding to the combinations of chlorine isotopes.

Fragmentation in electron ionization (EI) mass spectrometry typically involves cleavage of the most labile bonds. For this compound, key fragmentation pathways would include the loss of the chloropropanoyl side chain or cleavage at the ether linkage. The fragmentation of related chlorophenoxy acid methyl esters often shows a primary fragmentation through the loss of the (CH₂)₃COOCH₃ group, and a similar pattern can be expected for the acyl chloride. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly useful for analyzing these types of compounds in complex matrices. lcms.cznih.gov Soft ionization sources, such as electrospray ionization (ESI), are standard. To minimize in-source fragmentation of fragile compounds, ionization conditions can be adjusted, for instance, by lowering the source temperature. lcms.cz

The table below details potential mass fragments of this compound based on the fragmentation patterns of analogous structures. nih.govnist.govnist.gov

Interactive Data Table: Potential Mass Fragments of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |

|---|---|---|

| 218 | Molecular Ion [M]⁺ | [C₉H₈Cl₂O₂]⁺ |

| 183 | [M - Cl]⁺ | [C₉H₈ClO₂]⁺ |

| 155 | [M - COCl]⁺ | [C₈H₈ClO₂]⁺ |

| 128 | [Chlorophenol]⁺ | [C₆H₅ClO]⁺ |

| 91 | [C₆H₄O]⁺ | [C₆H₄O]⁺ |

Chiral Separation Techniques for Enantiomeric Analysis

This compound is a chiral compound due to the asymmetric carbon atom at the second position of the propanoyl chain. The enantiomers of such phenoxypropionic acid derivatives often exhibit different biological activities. Consequently, their separation and analysis are of significant importance. Chiral separation is typically performed on the more stable corresponding acid or ester derivatives using techniques like chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). ntu.edu.twwvu.edu

Chiral High-Performance Liquid Chromatography (HPLC) is a predominant method for the enantiomeric resolution of 2-(3-chlorophenoxy)propanoic acid and its derivatives. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective. ntu.edu.twchromatographyonline.com Research has demonstrated the successful separation of 2-(phenoxy)propionate derivatives, including 2-(3-chlorophenoxy)propionic acid, on Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OK columns. ntu.edu.tw The degree of separation on these columns is influenced by factors such as chlorine substitution on the phenyl ring and the nature of the ester group if the acid is derivatized. ntu.edu.tw

Another class of effective CSPs are the macrocyclic glycopeptides, such as those used in CHIROBIOTIC columns. sigmaaldrich.com For instance, the enantiomers of the related compound 2-(2-chlorophenoxy)propionic acid have been successfully resolved on an Astec® CHIROBIOTIC® TAG column using a mobile phase of 0.1 wt% ammonium (B1175870) acetate (B1210297) in methanol. These columns offer versatility as they can be operated in normal-phase, reversed-phase, and polar organic modes. chromatographyonline.comsigmaaldrich.com

The selection of the mobile phase is crucial for achieving optimal separation. In normal phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common, often with acidic or basic additives to improve peak shape and resolution. chromatographyonline.com

Interactive Data Table: Example HPLC Conditions for Chiral Separation of Chlorophenoxypropionic Acids

| Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detector | Reference |

|---|---|---|---|---|---|

| 2-(2-Chlorophenoxy) Propionic Acid | Astec® CHIROBIOTIC® TAG | 0.1 wt% ammonium acetate in methanol | 1 mL/min | UV, 254 nm |

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the enantiomeric analysis of charged species like 2-(3-chlorophenoxy)propanoic acid (the hydrolysis product of the title compound). chromatographytoday.comresearchgate.net In chiral CE, enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.com The enantiomers form transient, diastereomeric complexes with the chiral selector, which have different effective mobilities, thus enabling their separation. wvu.edu

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for phenoxypropionic acids. wvu.edunih.gov These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition is based on the inclusion of a part of the analyte molecule (e.g., the chlorophenoxy group) into the CD cavity, along with interactions between the analyte's functional groups and the hydroxyl groups on the rim of the CD. wvu.edu

The separation can be optimized by varying several parameters, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, and the applied voltage. chromatographytoday.comnih.gov For acidic compounds, negatively charged CDs such as carboxymethyl-β-cyclodextrin (CMCD) are often effective selectors. nih.gov Other selectors, including macrocyclic antibiotics like vancomycin, have also demonstrated significant enantiorecognition capabilities for chlorophenoxy acid herbicides in related nano-liquid chromatography systems, and their principles are applicable to CE. nih.govnih.gov

Interactive Data Table: Common Chiral Selectors for Acidic Compounds in CE

| Selector Class | Specific Examples | Typical Interaction Mechanism | Reference |

|---|---|---|---|

| Native Cyclodextrins | α-CD, β-CD, γ-CD | Inclusion complexation, hydrogen bonding | wvu.edu |

| Neutral Cyclodextrin Derivatives | Hydroxypropyl-β-CD (HP-β-CD) | Enhanced solubility and modified inclusion | nih.gov |

| Charged Cyclodextrin Derivatives | Carboxymethyl-β-CD (CMCD), Sulfobutyl ether-β-CD (SBE-β-CD) | Inclusion, hydrogen bonding, electrostatic interactions | wvu.edunih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

No specific studies detailing quantum chemical calculations of the molecular structure, electronic properties, molecular orbitals (HOMO/LUMO), or electrostatic potential maps for 2-(3-Chlorophenoxy)propanoyl chloride were found.

Molecular Dynamics Simulations and Conformational Analysis

There is no available research on molecular dynamics simulations performed to analyze the conformational flexibility, dihedral angle distributions, or solvent effects on the structure of this compound.

Reaction Pathway Modeling and Transition State Characterization

Specific computational modeling of reaction pathways involving this compound, including the characterization of transition states for its acylation reactions, has not been reported in the scientific literature.

Prediction of Reactivity and Selectivity in Acylation Reactions

No computational studies, such as Quantitative Structure-Activity Relationship (QSAR) models or frontier molecular orbital analysis, aimed at predicting the reactivity and regioselectivity of this compound in acylation reactions could be located.

Computational Approaches to Enantioselective Recognition and Binding

There is a lack of published research on the use of computational methods, such as molecular docking or other modeling techniques, to investigate the enantioselective recognition and binding of this compound with chiral molecules or receptors.

Environmental and Sustainable Chemistry Considerations in Research and Synthesis

Development of More Sustainable Synthetic Routes for Related Acyl Chlorides

The traditional synthesis of acyl chlorides from carboxylic acids often involves reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅) libretexts.orgchemguide.co.uk. While effective, these methods generate stoichiometric amounts of corrosive and hazardous by-products such as sulfur dioxide (SO₂), hydrogen chloride (HCl), phosphorus trichloride oxide (POCl₃), and phosphoric(III) acid (H₃PO₃), contributing to significant waste streams libretexts.orgchemguide.co.ukorganicchemistrytutor.com.

In line with the principles of green chemistry, research has focused on alternative reagents and catalytic systems that offer improved atom economy and reduced environmental impact chemistryjournals.net. One approach is the use of oxalyl chloride, which is considered a milder and more selective reagent. Its primary advantage is that the by-products, carbon monoxide (CO) and carbon dioxide (CO₂), are gaseous and easily removed from the reaction mixture, simplifying purification and minimizing liquid waste wikipedia.orgyoutube.com. Another innovative, metal- and halogen-free methodology utilizes methanesulfonic anhydride (B1165640) (MSAA) to promote acylation reactions. This reagent allows for the preparation of ketones (via Friedel-Crafts acylation) in high yields with minimal, non-metallic, and non-halogenated waste, presenting a significant step towards more sustainable chemical processes organic-chemistry.org.

The development of green synthetic strategies also includes the exploration of novel catalytic processes that avoid the use of stoichiometric, aggressive reagents altogether chemistryjournals.net. For instance, certain methodologies focus on activating carboxylic acids under milder conditions to facilitate their conversion to acyl chlorides or other activated derivatives without the generation of harmful by-products organic-chemistry.org.

Table 1: Comparison of Reagents for Acyl Chloride Synthesis

| Reagent | Typical By-products | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Effective, common, gaseous by-products simplify removal | Corrosive, toxic by-products | libretexts.orgchemguide.co.ukwikipedia.org |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Highly reactive | Solid reagent, produces liquid waste (POCl₃) that requires separation | libretexts.orgchemguide.co.uk |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Liquid reagent | Produces liquid waste (H₃PO₃) | libretexts.orgchemguide.co.uk |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Milder, more selective, gaseous by-products | More expensive than thionyl chloride | wikipedia.orgyoutube.com |

| Methanesulfonic Anhydride (MSAA) | Methanesulfonic acid | Metal- and halogen-free, minimal waste | Used for subsequent acylations, not direct acyl chloride synthesis | organic-chemistry.org |

By-product Management and Waste Minimization in Laboratory and Pilot-Scale Synthesis

Effective management of by-products and minimization of waste are central to the sustainable synthesis of acyl chlorides. The choice of synthetic route is the primary determinant of the waste profile. As noted, using thionyl chloride or phosphorus chlorides necessitates procedures to handle and neutralize acidic gases and liquid phosphorus-containing wastes libretexts.orgchemguide.co.uk. The advantage of using reagents like oxalyl chloride is the formation of only gaseous by-products, which can be scrubbed, simplifying waste management significantly youtube.com.

Research on the Enantioselective Biodegradation of Related Phenoxy Acid Derivatives

Many phenoxy acid herbicides, the precursors to acyl chlorides like 2-(3-Chlorophenoxy)propanoyl chloride, are chiral molecules. Understanding their environmental fate requires examining the behavior of individual enantiomers, as biological systems often interact with them differently nih.govresearchgate.net.

The biodegradation of phenoxyalkanoic herbicides is a key process in their environmental dissipation nih.gov. Studies on related compounds like dichlorprop (B359615) (2,4-DP) and mecoprop (B166265) (MCPP) show that microorganisms play a significant role in their degradation nih.govoup.com. For instance, the bacterium Alcaligenes denitrificans has been shown to degrade the (R)-enantiomer of MCPP and 2,4-DP oup.com. In some cases, microbial communities act synergistically to break down these compounds, where no single species in the community can metabolize the herbicide alone asm.orgasm.org.

The degradation pathways often involve the cleavage of the ether linkage and modification of the aromatic ring. For mecoprop, a common intermediate identified in its degradation pathway is 4-chloro-2-methylphenol, indicating that the initial steps involve breaking down the propionic acid side chain and dechlorination oup.com. The degradation in various systems often follows pseudo-first-order kinetics nih.gov.

The persistence of phenoxy acid derivatives in the environment is influenced by both the chemical's structure and a variety of environmental factors. A critical aspect is enantioselectivity in biodegradation nih.gov. Research has shown that for herbicides like 2,4-DP and MCPP, there is often preferential degradation of one enantiomer over the other. For example, the S-(-) enantiomer of both herbicides was observed to be preferentially degraded in most species of broadleaf weeds and in soil, while degradation in grasses occurred without enantioselectivity nih.gov. This selective degradation can lead to a shift in the enantiomeric ratio of the herbicide residue in the environment over time.

Several factors influence the rate and extent of this biodegradation:

Environmental Matrix: Degradation rates vary significantly between different environmental compartments. The fastest degradation is often observed in plants (broadleaf weeds), followed by grasses, with the slowest rates occurring in soil nih.gov.

Microbial Population: The presence of adapted microbial communities is crucial. A lag phase, during which microorganisms adapt to the herbicide, is often observed before significant degradation begins nih.gov.

Physicochemical Conditions: Factors that influence microbial growth, such as water temperature, pH, oxygen levels, and the concentration of nutrients like phosphorus and nitrogen, directly impact the efficiency of biodegradation nih.govmdpi.com.

Presence of Other Chemicals: The degradation rate of a specific herbicide can decrease when it is present in a mixture with other structurally similar herbicides, as seen in combinations of 2,4-D, MCPA, and MCPP oup.com.

Table 2: Factors Affecting Enantioselective Biodegradation of Phenoxy Acid Herbicides

| Factor | Observation | Impact on Persistence | Citations |

|---|---|---|---|

| Enantioselectivity | Preferential degradation of the S-(-) enantiomer of 2,4-DP and MCPP in soil and broadleaf weeds. | The R-(+) enantiomer is more persistent in these environments. | nih.gov |

| Environmental Matrix | Degradation is fastest in broadleaf weeds, followed by grasses, and is slowest in soil. | Persistence is highest in soil environments. | nih.gov |

| Microbial Adaptation | A lag phase is often required for microorganisms to adapt before degradation begins. | Increases the initial persistence of the compound. | nih.gov |

| Herbicide Mixtures | Degradation rates decrease when multiple phenoxy herbicides are present together. | Co-contamination can increase the persistence of individual herbicides. | oup.com |

| Physicochemical Conditions | Temperature, pH, oxygen, and nutrient levels affect microbial activity. | Sub-optimal conditions for microbial growth lead to higher persistence. | nih.gov |

Bio-based Solvent Applications in Acyl Chloride Chemistry

The choice of solvent is a major contributor to the environmental impact of a chemical process. In acyl chloride chemistry, particularly in subsequent reactions like amide synthesis, traditional dipolar aprotic solvents such as dimethylformamide (DMF) and dichloromethane (B109758) are commonly used rsc.org. These solvents are often toxic and derived from petrochemical sources.

Future Research Directions and Emerging Challenges

Exploration of Novel and Highly Efficient Synthetic Pathways for the Compound

The conventional synthesis of 2-(3-Chlorophenoxy)propanoyl chloride typically involves the reaction of 2-(3-Chlorophenoxy)propionic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. google.comgoogle.com While effective, these methods often involve hazardous reagents and can generate significant waste streams, such as sulfur dioxide or hydrogen chloride. google.com Future research is geared towards developing greener, safer, and more atom-economical synthetic routes.

Key areas of exploration include:

Catalytic Acyl Chlorination: Investigating catalytic methods that can replace stoichiometric amounts of aggressive chlorinating agents. This could involve novel catalyst systems that activate the carboxylic acid for chlorination under milder conditions.

Alternative Chlorinating Reagents: Exploring less hazardous and more environmentally benign chlorinating sources. The use of solid phosgene (B1210022) precursors like triphosgene, which can be handled more safely than gaseous phosgene, represents one such avenue. google.com

| Synthetic Route Component | Conventional Method | Future Goal | Potential Reagents/Catalysts |

| Starting Material | 2-(3-Chlorophenoxy)propionic acid | 3-Chlorophenol (B135607), 2-Chloropropionic acid (in one pot) | Phase-transfer catalysts |

| Chlorinating Agent | Thionyl chloride, Phosgene wikipedia.org | Safer, catalytic alternatives | Triphosgene, Novel phosphine-based catalysts |

| Reaction Conditions | Often harsh, reflux temperatures | Milder, ambient temperatures | Enzyme-based catalysts, photoredox catalysis |

| Byproducts | SO₂, HCl, P-containing waste google.com | Benign, easily removable byproducts | Recyclable catalysts, water |

Development of Advanced Catalytic Systems for Stereoselective Transformations

This compound possesses a chiral center at the C2 position of the propanoyl group. The stereochemistry of this center is often critical in the synthesis of biologically active molecules, where one enantiomer may exhibit significantly higher activity or a different biological profile than the other. Current synthetic methods often produce a racemic mixture.

Future research will focus on the development of catalytic systems capable of producing enantiomerically pure or enriched this compound. Potential strategies include:

Kinetic Resolution: Designing chiral catalysts that selectively react with one enantiomer of a racemic mixture of 2-(3-Chlorophenoxy)propionic acid, allowing for the separation of the unreacted enantiomer.

Asymmetric Synthesis: Developing methods for the asymmetric synthesis of the parent carboxylic acid, which can then be converted to the enantiopure acyl chloride. This is a common strategy for producing chiral pharmaceuticals. google.com

Chiral Auxiliaries: Employing chiral auxiliaries, which can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, and subsequently removed. Chiral oxazolidinones, for instance, have been used in conjunction with similar acyl chlorides for diastereoselective reactions. orgsyn.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of acyl chlorides, including this compound, often involves highly exothermic reactions and hazardous reagents, posing safety and scalability challenges in traditional batch reactors. mdpi.comresearchgate.net Flow chemistry, which involves performing reactions in continuous-flow systems like microreactors, offers significant advantages in safety, efficiency, and scalability. researchgate.neteuropa.eu

Future work in this area will involve:

Developing Continuous-Flow Protocols: Translating the synthesis of this compound from batch to continuous-flow systems. This allows for superior control over reaction parameters like temperature and mixing, minimizing the risk of runaway reactions. nih.gov

Automated Synthesis: Integrating these flow systems with automated platforms for on-demand synthesis. imperial.ac.uk Automation can improve reproducibility, reduce human error, and allow for high-throughput screening of reaction conditions to optimize yield and purity. mdpi.comresearchgate.netresearchgate.net The use of automated systems with pre-filled reagent cartridges for various reactions, including amide formation, is becoming more common in research and development.

| Feature | Batch Synthesis | Flow/Automated Synthesis |

| Safety | Higher risk of thermal runaway | Enhanced heat dissipation, smaller reaction volumes improve safety europa.eu |

| Scalability | Difficult, requires significant process redesign | Scalable by running the system for longer durations ("scaling out") mdpi.com |

| Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters europa.eu |

| Efficiency | Can involve lengthy reaction times and workups | Shorter reaction times, potential for in-line purification researchgate.net |

Discovery of New Reactivity Modes and Synthetic Applications

The primary reactivity of this compound is as an acylating agent, reacting with a wide range of nucleophiles (e.g., amines, alcohols, thiols) to form amides, esters, and thioesters, respectively. mdpi.comresearchgate.net This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules. google.com

Future research will aim to uncover novel modes of reactivity and expand its synthetic utility. This could include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Investigating its participation in novel cross-coupling reactions where the acyl chloride group is transformed into other functional groups.

Generation of Ketenes: Using the compound as a precursor to generate highly reactive ketene (B1206846) intermediates under specific reaction conditions, which can then participate in cycloaddition reactions to form complex ring systems.

Reactions with Novel Nucleophiles: Exploring its reactions with a broader range of carbon- and heteroatom-based nucleophiles to synthesize new classes of compounds. researchgate.net

Computational Design of Derivatives with Tailored Synthetic Utility

Modern computational chemistry provides powerful tools for predicting molecular properties and reactivity, enabling the in silico design of new reagents and building blocks. While specific computational studies on this compound are not widely reported, this represents a significant area for future research.

Key research directions include:

Reactivity Modeling: Using quantum mechanical calculations to model the electronic structure and reactivity of the acyl chloride. This can help in predicting its behavior with different nucleophiles and under various catalytic conditions.